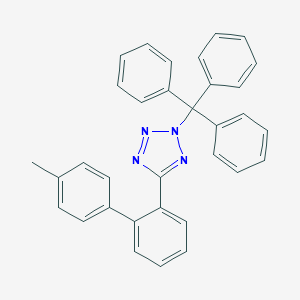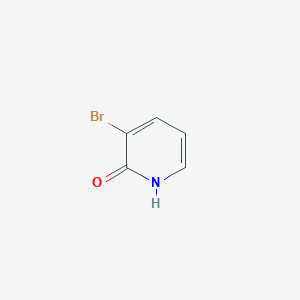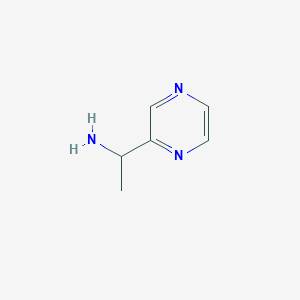
1-(Pyrazin-2-yl)ethanamine
Vue d'ensemble
Description
1-(Pyrazin-2-yl)ethanamine is a chemical compound that has garnered interest in various fields of chemistry and materials science due to its unique structural and chemical properties. It is known for its involvement in the formation of complex compounds and its utility in synthesizing various chemical derivatives.
Synthesis Analysis
The synthesis of 1-(Pyrazin-2-yl)ethanamine and related compounds involves several key steps, including condensation reactions, cyclization, and functional group transformations. For instance, the synthesis and characterization of 1-(pyrazin-2-yl) piperidin-2-ol, a compound related to 1-(Pyrazin-2-yl)ethanamine, were achieved through IR, Raman, (1)H NMR, and UV-Vis spectroscopy, showcasing the typical synthetic approach for such nitrogen-containing heterocycles (Suresh et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(Pyrazin-2-yl)ethanamine, such as pyrazoline derivatives, has been extensively studied using techniques like X-ray diffraction and Hirshfeld surface analysis. These studies reveal the intricate details of their crystal packing and intermolecular interactions, contributing to a deeper understanding of their structural properties (Delgado et al., 2020).
Chemical Reactions and Properties
1-(Pyrazin-2-yl)ethanamine serves as a precursor for various chemical reactions, leading to a wide range of derivatives with diverse chemical properties. For example, its derivatives have been explored for their potential in forming coordination polymers with interesting structural characteristics and fluorescence properties, demonstrating the compound's versatility in chemical synthesis and material science applications (Li et al., 2008).
Applications De Recherche Scientifique
It’s worth noting that compounds similar to “1-(Pyrazin-2-yl)ethanamine”, such as “2-(Piperidin-4-yl)ethanamine”, have been used in the synthesis of Schiff bases, which are known to have various applications in fields like medicinal chemistry and material science . These Schiff bases have shown promising results as pancreatic lipase inhibitors, which could have implications in the treatment of obesity . They also exhibited good antioxidant and antibacterial activities .
As mentioned earlier, compounds similar to “1-(Pyrazin-2-yl)ethanamine”, such as “2-(Piperidin-4-yl)ethanamine”, have been used in the synthesis of Schiff bases, which are known to have various applications in fields like medicinal chemistry and material science . These Schiff bases have shown promising results as pancreatic lipase inhibitors, which could have implications in the treatment of obesity . They also exhibited good antioxidant and antibacterial activities .
As mentioned earlier, compounds similar to “1-(Pyrazin-2-yl)ethanamine”, such as “2-(Piperidin-4-yl)ethanamine”, have been used in the synthesis of Schiff bases, which are known to have various applications in fields like medicinal chemistry and material science . These Schiff bases have shown promising results as pancreatic lipase inhibitors, which could have implications in the treatment of obesity . They also exhibited good antioxidant and antibacterial activities .
Safety And Hazards
Propriétés
IUPAC Name |
1-pyrazin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGXIHLJMZQHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594359 | |
| Record name | 1-(Pyrazin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazin-2-yl)ethanamine | |
CAS RN |
179323-60-5 | |
| Record name | 1-(Pyrazin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




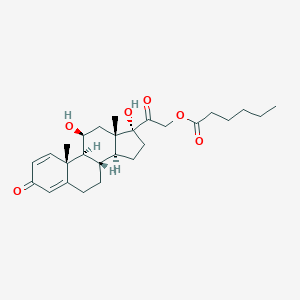

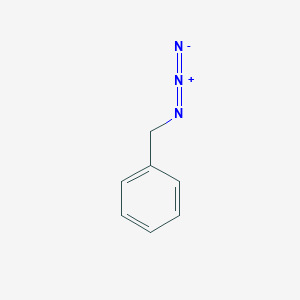


![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)


